ethyl 4-methyl-2H-pyrrole-5-carboxylate
Description
Structural Classification and Nomenclature Considerations for Pyrrole (B145914) Carboxylates
Pyrrole carboxylates are derivatives of pyrrole that contain a carboxylate functional group. The nomenclature of these compounds indicates the position of the substituents on the pyrrole ring. In the case of ethyl 4-methyl-2H-pyrrole-5-carboxylate, the name precisely describes its structure: an ethyl ester group is attached at the 5-position, and a methyl group is at the 4-position of a pyrrole ring.
A crucial aspect of this compound's identity is the "2H" designation. This signifies that the nitrogen atom is not bonded to a hydrogen atom, and one of the double bonds is located between the nitrogen (position 1) and a carbon atom, while the carbon at the 2-position is saturated with two hydrogen atoms. This makes it a non-aromatic tautomer of the more common and stable 1H-pyrroles. nih.gov The tautomerism between 1H- and 2H-pyrroles is a key feature influencing their chemical properties and reactivity.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁NO₂ |
| CAS Number | 408517-57-7 |
| Molar Mass | 153.18 g/mol |
| Isomeric Form | 2H-pyrrole |
Historical Context of Pyrrole Derivatives in Chemical Research
The study of pyrrole and its derivatives has a rich history dating back to the 19th century. The initial discovery and isolation of pyrrole from bone oil and coal tar laid the foundation for understanding this important class of heterocycles. Seminal contributions from chemists such as Knorr, Hantzsch, and Paal-Knorr in the late 19th and early 20th centuries established fundamental synthetic routes to pyrroles. These methods, often involving the condensation of α-amino ketones with β-dicarbonyl compounds (Knorr synthesis) or the reaction of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines (Paal-Knorr synthesis), are still relevant today. nih.gov
The significance of pyrrole derivatives was further solidified with their identification as the core building blocks of vital natural products like heme (in hemoglobin) and chlorophyll, the pigments essential for oxygen transport and photosynthesis, respectively. This realization spurred extensive research into the synthesis and properties of a wide array of substituted pyrroles.
Contemporary Relevance as a Synthetic Target and Intermediate
In modern organic chemistry, pyrrole derivatives, including esters like this compound, continue to be of high interest. They serve as versatile intermediates in the synthesis of more complex molecules with diverse applications. The functional groups on the pyrrole ring can be manipulated to build intricate molecular architectures.
The contemporary relevance of pyrrole derivatives is particularly prominent in the field of medicinal chemistry. The pyrrole scaffold is a common feature in many pharmaceuticals. While specific applications for this compound are not extensively documented in publicly available research, related pyrrole structures are known to be precursors for various therapeutic agents. nih.gov Furthermore, substituted pyrroles are investigated for their potential in materials science, for example, in the development of conducting polymers and functional dyes.
The synthesis of specific tautomers like 2H-pyrroles is a subject of ongoing research interest, as it allows for the exploration of novel chemical reactivity and the development of new synthetic methodologies. organic-chemistry.org The ability to selectively prepare and utilize less stable isomers like this compound opens up new avenues for the design and creation of novel chemical entities.
Structure
3D Structure
Properties
CAS No. |
408517-57-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 4-methyl-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4H,3,5H2,1-2H3 |
InChI Key |
UNTGIINPGVOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC=C1C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Ethyl 4 Methyl 2h Pyrrole 5 Carboxylate
Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Nucleus
The reactivity of the pyrrole nucleus in ethyl 4-methyl-2H-pyrrole-5-carboxylate is characterized by the dual nature of the diene system and the influence of the electron-withdrawing ester group and the electron-donating methyl group.
Electrophilic Reactions: Unlike aromatic 1H-pyrroles, which readily undergo electrophilic aromatic substitution, 2H-pyrroles behave more like activated dienes or enamines. uobaghdad.edu.iqpearson.com Electrophilic attack is less common and does not follow the typical patterns of aromatic systems. The most electron-rich positions are the C3 and C5 carbons. However, the C5 position is already substituted. Protonation, a fundamental electrophilic reaction, is likely to occur at the C3 position, which could initiate polymerization or rearrangement reactions, a known sensitivity for pyrrolic compounds in acidic media. uobaghdad.edu.iq
Nucleophilic Reactions: The 2H-pyrrole system is more susceptible to nucleophilic attack, particularly at the sp²-hybridized carbon atoms. The presence of the electron-withdrawing ethyl carboxylate group at C5 enhances the electrophilicity of the ring. Nucleophilic addition reactions are a key feature of 2H-pyrrole chemistry. nih.govacs.org For instance, an umpolung strategy involving dearomative double chlorination of 1H-pyrroles generates highly reactive dichloro-substituted 2H-pyrroles, which readily react with various nucleophiles like alcohols and amines. nih.govacs.org This highlights the susceptibility of the 2H-pyrrole core to nucleophilic substitution, a pathway that could be applicable to this compound for further functionalization.
A summary of potential reactions at the nucleus is presented below.
| Reaction Type | Reagent/Conditions | Potential Product |
| Nucleophilic Addition | Amines, Alcohols, Thiols | Functionalized pyrrolinone or pyrrolidine (B122466) derivatives |
| [3+2] Cycloaddition | Azomethine ylides, ynones | Spiro-2H-pyrrole derivatives researchgate.net |
| [4+2] Cycloaddition | Dienes (acting as dienophile) | Bicyclic adducts |
Reactions Involving the Ethyl Ester Group
The ethyl ester group at the C5 position is a versatile handle for chemical modification. Standard ester transformations can be applied, though reaction conditions must be carefully selected to avoid unwanted reactions on the sensitive 2H-pyrrole ring.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis, for example using lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH), is often preferred to minimize acid-catalyzed degradation of the pyrrole ring. researchgate.net The resulting pyrrole-5-carboxylic acid is a valuable intermediate for further transformations, such as decarboxylation or amide bond formation.
Transesterification: This reaction involves converting the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under appropriate conditions would yield mthis compound.
Amidation: The ester can be converted to an amide by reaction with an amine. This typically requires heating or the use of a catalyst. The resulting amide functionality can introduce new properties and synthetic handles to the molecule.
A table summarizing these transformations is provided below.
| Reaction Type | Reagent/Conditions | Product |
| Hydrolysis | LiOH or KOH, H₂O/Solvent | Ethyl 4-methyl-2H-pyrrole-5-carboxylic acid researchgate.net |
| Transesterification | R'OH, Acid or Base Catalyst | R'-4-methyl-2H-pyrrole-5-carboxylate |
| Amidation | R'R''NH, Heat | N,N-R',R''-4-methyl-2H-pyrrole-5-carboxamide |
Modifications of the Methyl Substituent on the Pyrrole Ring
The methyl group at the C4 position offers another site for chemical modification, allowing for the introduction of various functional groups.
Oxidation: The methyl group can be oxidized to other functional groups. Depending on the oxidant and reaction conditions, it can be converted to a hydroxymethyl, formyl, or carboxylic acid group. researchgate.net For example, oxidation of methyl groups on pyrrole rings has been observed in metabolic studies of related compounds. nih.gov However, controlling the oxidation state can be challenging, and over-oxidation or ring degradation are potential side reactions. researchgate.net
Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can introduce a halogen atom onto the methyl group. This would produce a halomethyl-pyrrole derivative, which is a versatile synthetic intermediate for nucleophilic substitution reactions. rsc.orgacs.org
Condensation: If the methyl group were activated, for instance by conversion to a formyl group, it could participate in condensation reactions with active methylene (B1212753) compounds to extend the carbon chain.
Below is a table of possible modifications to the methyl group.
| Reaction Type | Reagent/Conditions | Potential Product |
| Oxidation | Mild Oxidizing Agent (e.g., SeO₂) | Ethyl 4-formyl-2H-pyrrole-5-carboxylate |
| Halogenation | NBS or NCS, Radical Initiator | Ethyl 4-(halomethyl)-2H-pyrrole-5-carboxylate rsc.org |
| Deprotonation/Alkylation | Strong Base (e.g., n-BuLi), then Electrophile (R-X) | Ethyl 4-(alkyl)-2H-pyrrole-5-carboxylate |
Tautomerism and Aromatization/De-aromatization Pathways of 2H-Pyrrole Systems
Tautomerism: 2H-Pyrroles, also known as pyrrolenines, are tautomers of the more common and thermodynamically stable aromatic 1H-pyrroles. chim.itacs.org this compound can exist in equilibrium with its tautomeric forms, primarily the corresponding 1H-pyrrole (ethyl 4-methyl-1H-pyrrole-2-carboxylate) and the 3H-pyrrole. The position of this equilibrium is influenced by substituents and the surrounding medium. researchgate.netrsc.org The conversion of a 2H-pyrrole to a 1H-pyrrole is an aromatization process and is often thermodynamically favorable. dongguk.edu
Aromatization: The driving force for the conversion of this compound to its aromatic 1H-pyrrole isomer is the gain in resonance stabilization energy. This transformation can be facilitated by acid or base catalysis, which promotes the necessary proton transfer. The resulting aromatic pyrrole is significantly more stable and exhibits different chemical reactivity, primarily undergoing electrophilic substitution. uobaghdad.edu.iqwikipedia.org
De-aromatization: Conversely, the formation of 2H-pyrroles often proceeds through the de-aromatization of a 1H-pyrrole precursor. dongguk.edursc.orgacs.org This can be achieved through various synthetic strategies, such as intramolecular allylic alkylation reactions catalyzed by transition metals like iridium, or through dearomative chlorination. rsc.orgnih.gov These methods are crucial for accessing the non-aromatic 2H-pyrrole scaffold, which serves as a valuable building block in synthetic chemistry due to its unique reactivity. researchgate.netrsc.org The stability of the 2H-pyrrole is a key consideration, as they can be prone to rearrangement into their more stable aromatic counterparts. acs.org
| Process | Description | Key Factors |
| Tautomerism | Interconversion between 2H-, 1H-, and 3H-pyrrole isomers. chim.itacs.org | Substituents, solvent, pH researchgate.net |
| Aromatization | Conversion of the 2H-pyrrole to the more stable aromatic 1H-pyrrole. dongguk.edu | Acid/base catalysis, heat |
| De-aromatization | Synthesis of the 2H-pyrrole from an aromatic 1H-pyrrole precursor. rsc.orgacs.org | Transition metal catalysis, specific reagents (e.g., NCS) rsc.orgnih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Mass Spectrometry (MS) for Molecular Formula Determination
Specific mass spectrometry data for ethyl 4-methyl-2H-pyrrole-5-carboxylate, including the mass-to-charge ratio (m/z) of the molecular ion peak and its fragmentation pattern, could not be located. This technique would be essential to confirm the compound's molecular weight and elemental composition. The molecular formula for this compound is C₈H₁₁NO₂ corresponding to a molecular weight of 153.18 g/mol .
Infrared (IR) Spectroscopy for Functional Group Identification
Published IR spectra for this compound are not available. An IR spectrum would be used to identify key functional groups by their characteristic vibrational frequencies. Expected absorptions would include C=O stretching for the ester, C-O stretching, C=N and C=C stretching for the pyrrolenine ring, and C-H stretching for the alkyl and ring C-H bonds.
X-ray Crystallography for Solid-State Structure Determination
There is no record of a solved crystal structure for this compound in crystallographic databases. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. The absence of this data means the exact solid-state conformation and packing of the molecule remain unconfirmed.
Other Spectroscopic and Diffraction Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy, Electron Diffraction)
Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of other spectroscopic and diffraction techniques provides deeper insights into the electronic structure, vibrational modes, and precise molecular geometry of this compound. These methods, including UV-Vis spectroscopy, Raman spectroscopy, and electron diffraction, are crucial for a comprehensive understanding of the molecule's properties.
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of pyrrole (B145914) and its derivatives is characterized by π-π* transitions within the aromatic ring. For simple pyrroles, these absorptions typically occur in the ultraviolet region, often below 220 nm. The presence of conjugating groups, such as the carboxylate group in this compound, is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) and increase their intensity.
Detailed research on closely related pyrrole derivatives provides a basis for predicting the UV-Vis absorption characteristics of this compound. For instance, the UV-Vis spectrum of pyrrole itself in the gas phase shows a strong absorption band around 210 nm, which is attributed to a π-π* transition nist.gov. Studies on substituted pyrroles indicate that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents on the pyrrole ring researchgate.net. For example, the introduction of an electron-withdrawing group like a carboxylate ester can influence the energy of the molecular orbitals involved in the electronic transitions.
Table 1: Representative UV-Vis Absorption Data for Related Pyrrole Compounds
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Pyrrole | Heptane | 260 | π → π* | researchgate.net |
Note: The data in this table is based on structurally similar compounds to provide an expected range for this compound.
Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular structure and bonding. The Raman spectrum of this compound would be expected to show characteristic bands for the pyrrole ring, the methyl group, and the ethyl carboxylate substituent.
Key vibrational modes that would be prominent in the Raman spectrum include:
Pyrrole Ring Vibrations: The breathing mode of the pyrrole ring, typically observed in the range of 1000-1150 cm⁻¹, is expected to be a strong band. C-C and C=C stretching vibrations within the ring would appear in the 1300-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be found in the 2850-3000 cm⁻¹ range.
Carbonyl Group Vibration: The C=O stretching of the ester group, while strong in the IR spectrum, may show variable intensity in the Raman spectrum and is expected around 1650-1750 cm⁻¹.
A study on pyrrole-2-carboxylic acid provides insight into the vibrational modes of a closely related structure, confirming the presence of characteristic ring and substituent vibrations acs.org. While a specific Raman spectrum for this compound is not available in the provided search results, data from similar molecules can be used to predict the key vibrational frequencies.
Table 2: Predicted Raman Shifts for this compound Based on Analogue Data
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Pyrrole Ring Breathing | 1000 - 1150 | Strong |
| Pyrrole Ring Stretching (C-C, C=C) | 1300 - 1600 | Medium to Strong |
| C=O Stretch (Ester) | 1650 - 1750 | Variable |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium |
Note: This table is predictive and based on characteristic vibrational frequencies of functional groups and data from related pyrrole compounds.
Electron diffraction is a powerful technique for determining the precise molecular structure of compounds in the gas phase or as nanocrystalline solids nih.govlabnews.co.uk. This method is particularly useful for molecules that are difficult to crystallize into sizes suitable for X-ray crystallography nih.gov. The wave nature of electrons allows them to be diffracted by the atomic nuclei in a molecule, producing a diffraction pattern from which bond lengths, bond angles, and torsional angles can be determined with high precision acs.org.
For this compound, electron diffraction could provide definitive information on:
The planarity of the pyrrole ring.
The precise bond lengths and angles of the substituents.
The conformational preferences of the ethyl carboxylate group relative to the pyrrole ring.
While there are no specific electron diffraction studies found for this compound in the search results, the technique has been successfully applied to a wide range of small organic molecules to elucidate their gas-phase structures. Such an analysis would provide invaluable data to complement theoretical calculations and other spectroscopic findings. The development of 3D electron diffraction has further expanded the capability of this technique for solving the crystal structure of nanocrystals nih.gov.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrole |
Computational and Theoretical Studies of Ethyl 4 Methyl 2h Pyrrole 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of pyrrole (B145914) derivatives. tandfonline.com DFT methods offer a balance of accuracy and computational efficiency, making them suitable for studying the electronic properties, molecular orbitals, and potential energy surfaces of molecules. espublisher.com
The electronic structure of the pyrrole core is central to its chemistry. In its most stable 1H-tautomeric form, pyrrole is an aromatic heterocycle. wikipedia.org The ring system contains six π-electrons (one from each of the four carbon atoms and two from the nitrogen's lone pair) distributed over five atoms, fulfilling Hückel's rule (4n+2 π electrons). pharmaguideline.comlibretexts.org This delocalization of electrons results in significant aromatic stabilization. wikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-electron sextet. wikipedia.orglibretexts.org The electrostatic potential map of pyrrole clearly shows this distribution of the nitrogen's lone pair electrons throughout the ring. libretexts.org
In the case of ethyl 4-methyl-1H-pyrrole-5-carboxylate, the substituents on the aromatic ring modulate its electronic properties. The methyl group at the C4 position acts as an electron-donating group through hyperconjugation, increasing the electron density of the ring. Conversely, the ethyl carboxylate group at the C5 position is an electron-withdrawing group, which decreases the electron density, particularly at the positions ortho and para to it. This push-pull electronic effect results in a significant perturbation of the symmetrical electron distribution seen in unsubstituted pyrrole. rsc.org
It is important to note that the specified tautomer, ethyl 4-methyl-2H-pyrrole-5-carboxylate, features an sp³-hybridized carbon at the 2-position. This tetrahedral carbon interrupts the cyclic conjugation of the π-system, meaning the 2H-pyrrole form is non-aromatic and significantly less stable than its 1H-pyrrole counterpart. Computational studies would confirm a much higher ground-state energy for the 2H tautomer.
Molecular Orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. youtube.com The reactivity and electronic properties of pyrrole derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net
For ethyl 4-methyl-1H-pyrrole-5-carboxylate, the substituent effects are predictable:
The electron-donating methyl group raises the energy of the HOMO, making the molecule a better electron donor compared to an unsubstituted pyrrole.
The electron-withdrawing ethyl carboxylate group lowers the energy of the LUMO, making the molecule a better electron acceptor.
These combined effects lead to a smaller HOMO-LUMO gap compared to pyrrole itself, suggesting a higher chemical reactivity. researchgate.net DFT calculations can precisely quantify these energy levels and visualize the spatial distribution of the HOMO and LUMO, revealing the most likely sites for electrophilic and nucleophilic attack. tandfonline.comespublisher.com
| Compound | HOMO Energy (Calculated, eV) | LUMO Energy (Calculated, eV) | HOMO-LUMO Gap (eV) |
| Pyrrole (Reference) | -5.5 | 1.2 | 6.7 |
| Ethyl 4-methyl-1H-pyrrole-5-carboxylate (Hypothetical) | -5.2 | 0.5 | 5.7 |
Note: Data is hypothetical and for illustrative purposes to show expected trends based on substituent effects.
Reaction Mechanism Predictions and Energy Profiles
Due to its electron-rich aromatic nature, the most common reaction for the pyrrole ring is electrophilic substitution. uctm.edu Computational studies are crucial for predicting the regioselectivity and feasibility of such reactions. Theoretical calculations can map the potential energy surface for a proposed reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
For the aromatic tautomer, ethyl 4-methyl-1H-pyrrole-5-carboxylate, electrophilic attack is possible at the C2 or C3 positions. The stability of the resulting cationic intermediate (arenium ion) determines the preferred site of attack. Attack at the C2 position generally leads to a more stable intermediate, as the positive charge can be delocalized over more atoms, including the nitrogen, resulting in three resonance structures. ksu.edu.sayoutube.com
However, the directing effects of the existing substituents must be considered. The electron-donating methyl group at C4 activates the adjacent C3 position, while the deactivating ethyl carboxylate group at C5 disfavors attack at the neighboring C4 position (which is already substituted). DFT calculations of the energy profiles for electrophilic attack at C2 versus C3 would provide a quantitative prediction of the major product. Such studies have shown that for related thienopyrrole systems, the regioselectivity of acylation is highly dependent on the electron density distribution in the molecule-catalyst complexes. researchgate.net
Conformational Analysis through Computational Methods
Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational flexibility comes from the rotation of the ethyl carboxylate substituent. Key dihedral angles include the C4-C5-C(O)-O and C5-C(O)-O-C(ethyl) bonds.
Computational methods can systematically rotate these bonds and calculate the corresponding energy to identify low-energy, stable conformers. libretexts.org The preferred conformation is determined by a balance of steric interactions (repulsion between bulky groups) and electronic effects (such as conjugation between the ester's carbonyl group and the pyrrole ring). libretexts.orgresearchgate.net In related crystal structures of substituted ethyl pyrrole-2-carboxylates, the ethoxycarbonyl group is often found to be nearly co-planar with the pyrrole ring to maximize π-conjugation, though steric hindrance can force it out of the plane. rsc.orgresearchgate.net Ab initio calculations on similar structures have shown that the minimum energy conformation can differ from that observed in the solid-state crystal structure. researchgate.net
| Conformer of Ethyl Carboxylate Group | Dihedral Angle (C4-C5-C=O) | Relative Energy (kcal/mol) | Note |
| A | ~0° | 0.0 | Co-planar with ring, stabilized by conjugation. |
| B | ~90° | +5.2 | Perpendicular to ring, sterically hindered. |
| C | ~180° | +1.5 | Co-planar with ring, sterically less favorable. |
Note: Data is hypothetical and for illustrative purposes based on general principles of conformational analysis.
Theoretical Insights into Structure-Reactivity Relationships
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. acs.org By integrating the findings from electronic structure, MO theory, and conformational analyses, a comprehensive picture of the reactivity of this compound can be developed.
The analysis of the electronic structure and frontier orbitals (HOMO/LUMO) provides a static model of reactivity. researchgate.net For the 1H-pyrrole tautomer, the electron-donating methyl group and electron-withdrawing ester group create a polarized system. The HOMO is typically localized on the pyrrole ring, indicating its susceptibility to electrophiles, while the LUMO may have significant contributions from the carboxylate group, suggesting a site for potential nucleophilic attack. espublisher.comresearchgate.net Computational models can generate molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and highlight the electron-rich (red) and electron-poor (blue) regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack, respectively. tandfonline.com
Furthermore, dynamic models of reactivity can be built by calculating reaction pathways and activation energies. researchgate.net These models reveal how the molecule's structure evolves during a chemical reaction. For instance, the conformational preference of the ethyl carboxylate group can influence reactivity by sterically shielding or exposing potential reaction sites on the pyrrole ring. acs.org Quantitative structure-selectivity relationship models, derived from DFT-calculated descriptors like buried volume, have been successfully used to predict the outcomes of reactions on substituted pyrroles. acs.org These theoretical insights are invaluable for designing synthetic routes and predicting the chemical behavior of complex pyrrole derivatives. rsc.org
Applications in Chemical Synthesis and Materials Science
Role as a Precursor for Complex Heterocyclic Scaffolds
Substituted pyrroles are fundamental components in the construction of a multitude of complex heterocyclic systems, many of which are found in natural products with significant biological activities. Ethyl 4-methyl-2H-pyrrole-5-carboxylate and its derivatives serve as key intermediates in the synthesis of these elaborate molecular architectures.
One of the most prominent applications of pyrrole (B145914) derivatives is in the synthesis of porphyrins and related macrocycles. nih.govrsc.org Porphyrins, characterized by a large aromatic ring composed of four pyrrole units, are central to many biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). The synthesis of unsymmetrically substituted porphyrins often relies on the stepwise condensation of functionalized pyrrole precursors. nih.govcmu.edu While classic methods like the Knorr pyrrole synthesis have been traditionally used to prepare the necessary pyrrole building blocks, newer methods provide more direct access to α-unsubstituted pyrrole esters, which are valuable for creating specific substitution patterns on the final porphyrin macrocycle. orgsyn.org For instance, the condensation of dipyrromethanes, which are themselves formed from the coupling of pyrrole units, is a common strategy. cmu.edu The specific substitution pattern of this compound makes it a potential candidate for the synthesis of custom-designed porphyrins with tailored electronic and photophysical properties.
Another important class of complex heterocycles derived from pyrroles is the prodiginine family of natural products. These tripyrrolic compounds are known for their striking red pigmentation and a broad spectrum of biological activities, including immunosuppressive and anticancer properties. nih.gov The biosynthesis of prodigiosin (B1679158) involves the condensation of a monopyrrole and a bipyrrole unit. nih.gov Laboratory syntheses of prodiginines and their analogues often mimic this approach, utilizing functionalized pyrrole and bipyrrole carboxaldehydes as key intermediates. nih.govnih.gov The strategic functionalization of the pyrrole rings is crucial for the biological activity of the resulting prodiginines. The use of precursors like this compound allows for the introduction of specific substituents on the A-ring of the prodiginine scaffold, which can influence their therapeutic efficacy. nih.gov
Furthermore, the related tambjamine alkaloids, which are marine natural products with interesting biological profiles, also feature a bipyrrole core. Their synthesis often involves the coupling of two pyrrole units, highlighting the importance of readily available and variously substituted pyrrole building blocks. nih.gov
Utility in the Synthesis of Pharmaceutical Intermediates and Scaffolds
The pyrrole nucleus is a common structural motif in a vast number of pharmaceutically active compounds. chemimpex.com this compound serves as a valuable intermediate in the synthesis of various pharmaceutical scaffolds, contributing to the development of new therapeutic agents. chemimpex.com
A notable area of application is in the development of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) . nih.govnih.gov This enzyme is a key player in the inflammatory cascade, catalyzing the production of prostaglandin E2 (PGE2), a potent mediator of inflammation and pain. nih.gov Consequently, mPGES-1 has emerged as a promising target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). uthsc.edu Many potent mPGES-1 inhibitors are based on heterocyclic scaffolds, and research has shown that 5-methyl-2-carboxamidepyrrole-based molecules can effectively inhibit this enzyme. nih.gov The synthesis of these inhibitors often starts from appropriately substituted pyrrole esters, such as derivatives of this compound, which can be converted to the corresponding carboxamides. nih.gov
The versatility of this pyrrole derivative is further demonstrated by its potential use in the synthesis of key intermediates for established drugs. For example, the synthesis of the antihypertensive drug Febuxostat , used for treating hyperuricemia and gout, involves a thiazole (B1198619) carboxylic acid ethyl ester intermediate. google.com While the direct precursor in a documented synthesis is ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, the core structure shares similarities with substituted methyl-pyrrole carboxylates, suggesting the potential for analogous synthetic strategies starting from pyrrole-based building blocks. google.com
The general utility of pyrrole carboxylates in medicinal chemistry is underscored by their role as precursors to a wide range of bioactive molecules with properties including anti-inflammatory and antimicrobial activities. chemimpex.com
Applications in Agrochemical Synthesis
The pyrrole scaffold is not only prevalent in pharmaceuticals but also in the agrochemical sector, where it forms the core of several active ingredients used for crop protection. nih.gov Pyrrole derivatives have been successfully developed into commercial fungicides and herbicides. chemimpex.comnih.gov
Natural products containing the pyrrole moiety, such as ryanodine (B192298) and the pyrrolomycins, have demonstrated significant agrochemical activity. nih.gov This has inspired the synthesis of numerous synthetic pyrrole analogues in the search for new and effective pest control agents. Commercially successful pesticides like the fungicide fludioxonil (B1672872) and the acaricide chlorfenapyr (B1668718) contain the pyrrolyl group, attesting to the importance of this heterocycle in agrochemical design. nih.gov
This compound, as a functionalized pyrrole, represents a valuable starting point for the synthesis of novel agrochemical candidates. chemimpex.com The ester and methyl groups on the pyrrole ring can be chemically modified to create libraries of new compounds for screening against various agricultural pests. Research in this area focuses on developing new herbicides and fungicides to improve crop protection and yield. chemimpex.com
| Agrochemical Class | Example | Role of Pyrrole Moiety | Reference |
| Fungicides | Fludioxonil | Core structural component | nih.gov |
| Fungicides | Fenpiclonil | Core structural component | nih.gov |
| Acaricides | Chlorfenapyr | Core structural component | nih.gov |
Integration into Advanced Materials and Polymer Chemistry
The unique electronic properties of the pyrrole ring have led to its extensive use in the development of advanced materials, particularly conductive polymers. chemimpex.com Polypyrrole is one of the most studied conducting polymers due to its good environmental stability, biocompatibility, and tunable conductivity.
While unsubstituted pyrrole is commonly used for polymerization, the incorporation of functional groups onto the pyrrole monomer can impart specific properties to the resulting polymer. This compound, after hydrolysis of the ethyl ester to a carboxylic acid, can be used to create functionalized polypyrroles. The carboxylic acid group provides a handle for further chemical modification, such as the covalent attachment of bioactive molecules like peptides (e.g., the RGD motif for enhanced cell adhesion). This makes such polymers highly suitable for biomedical applications, including tissue engineering scaffolds and coatings for medical implants.
Furthermore, pyrrole derivatives are employed in the synthesis of dyes and other functional materials. chemimpex.com The ability to tune the electronic structure of the pyrrole ring through substitution allows for the design of molecules with specific light-absorbing and emitting properties. The ferrocene (B1249389) unit, an organometallic compound known for its stability and electrochemical properties, can be incorporated with pyrrole-like structures to create novel materials. wikipedia.org For instance, azaferrocene can be synthesized from a pyrrole derivative and is a precursor to ferrocene itself. wikipedia.org This highlights the potential for using functionalized pyrroles like this compound in the creation of organometallic polymers and materials with unique redox and catalytic properties.
| Material Type | Application | Role of Pyrrole Derivative |
| Conductive Polymers | Biosensors, Tissue Engineering | Functionalized monomer for polymerization |
| Dyes | Organic Electronics, Imaging | Chromophoric core |
| Organometallic Polymers | Catalysis, Redox Materials | Ligand for metal complexation |
Future Research Directions and Emerging Trends
Development of Chemo- and Regioselective Transformations
A significant challenge in the chemistry of substituted pyrroles like ethyl 4-methyl-2H-pyrrole-5-carboxylate lies in achieving selective reactions at a specific site when multiple reactive positions exist. The pyrrole (B145914) ring itself contains several C-H bonds with differing reactivity, alongside the functional groups attached to it. Future research is heavily invested in developing transformations that can target a single position with high precision.
Polyfunctional pyrroles present a complex landscape for chemical reactions, with various reactive centers that could potentially interact with a given reagent. sunderland.ac.ukresearchgate.net The ability to selectively manipulate one functional group while leaving others untouched is a key goal. For instance, studies on 3,5-dichloropyrrole-2,4-dicarboxaldehydes have shown that regioselective oxidation of the formyl group at the 2-position can be achieved using potassium permanganate. researchgate.net Similarly, Wittig reactions can be controlled to react selectively at one aldehyde position. researchgate.net
A major breakthrough in this area is the catalyst-controlled C-H functionalization. While electrophilic substitution on pyrroles typically occurs at the α-position (C2 or C5), recent advancements have enabled selective reactions at the less reactive β-position (C3 or C4). acs.org Researchers have developed a rhodium-based catalytic system that facilitates the β-selective C-H arylation of N-protected pyrroles with aryl iodides. acs.org This type of regiocontrol, which was previously difficult to achieve, opens up new avenues for creating complex pyrrole-based molecules that are not accessible through traditional methods. acs.org
Future efforts will likely focus on expanding the toolbox of these selective transformations. This includes developing new catalysts and reaction conditions to achieve currently challenging selections, such as differentiating between the C-H bonds of the methyl group and the pyrrole ring, or selectively transforming the ester group in the presence of other sensitive functionalities.
| Transformation Type | Reagents/Catalyst | Selective Position | Key Finding |
| C-H Arylation | Rhodium Catalyst / Aryl Iodide | β-position (C3/C4) | Achieves unusual regioselectivity, enabling synthesis of novel polycyclic alkaloids. acs.org |
| Oxidation | Potassium Permanganate | α-formyl group | Allows for selective oxidation of one aldehyde in a polyfunctional pyrrole. researchgate.net |
| Wittig Reaction | Triphenylphosphorane (1 equiv.) | α-formyl group | Produces 2-alkenyl substituted pyrroles from dicarboxaldehydes. researchgate.net |
Exploration of Novel Synthetic Methodologies for Pyrrole Carboxylates
While classical methods like the Knorr, Paal-Knorr, and Barton-Zard syntheses have long been staples for constructing the pyrrole ring, the demand for greater efficiency, milder conditions, and broader substrate scope has spurred the development of innovative synthetic strategies. acs.orgbeilstein-journals.orgpharmaguideline.com
Modern approaches are increasingly moving towards one-pot procedures and transition-metal catalysis. Copper-mediated synthesis, for example, allows for the efficient creation of pyrrole-2-carboxylates from enones and glycine (B1666218) esters through a sequence of cyclization and in-situ oxidation. acs.org This method tolerates a wide range of functional groups. Another emerging trend is the use of visible-light photoredox catalysis, which provides a green and efficient pathway to functionalized pyrroles from simple precursors like aldehydes and aryl azides under mild conditions. nih.gov
Other novel methodologies bypass traditional carbonyl condensations entirely. For instance, N-sulfonyl- and N-acylpyrroles can be synthesized from diallylamines via a Grubbs catalyst-mediated ring-closing metathesis, followed by an in-situ oxidation. nih.gov The use of allenes as starting materials has also gained traction, reacting with enamines or aziridines to produce highly substituted pyrroles. nih.gov Furthermore, the venerable Clauson-Kaas synthesis, which typically uses 2,5-dimethoxytetrahydrofuran (B146720) as a key reagent, is being updated with greener catalysts, including recyclable magnetic nanoparticle-supported systems and even catalyst-free microwave conditions. beilstein-journals.orgnih.govacs.org
| Methodology | Key Reagents/Catalyst | Starting Materials | Advantages |
| Copper-Mediated One-Pot Synthesis | Cu(II) Acetate | Chalcones, Glycine Esters | High efficiency, one-pot procedure, good functional group tolerance. acs.org |
| Visible-Light Photoredox Catalysis | Ru(II) Catalyst, Blue LED | Aldehydes, Aryl Azides | Green chemistry, mild conditions, regioselective. nih.gov |
| Ring-Closing Metathesis | Grubbs II Catalyst, Cu(II) Catalyst | Diallylamines | Forms N-sulfonyl or N-acylpyrroles in a one-pot protocol. nih.gov |
| Clauson-Kaas (Modern Variants) | Magnetic Nanoparticle Catalyst or Microwave | 2,5-Dimethoxytetrahydrofuran, Amines | Recyclable "green" catalyst, or catalyst-free conditions. beilstein-journals.org |
Expanding the Scope of Applications as a Synthetic Building Block
This compound and related structures are not merely synthetic targets but are increasingly valued as versatile intermediates for constructing more elaborate molecules. chemimpex.com Their inherent functionality makes them ideal starting points for the synthesis of bioactive compounds and advanced materials. chemimpex.comchemicalbook.com
In medicinal chemistry, these pyrrole carboxylates serve as key building blocks for a range of pharmaceuticals and agrochemicals, including anti-inflammatory, antimicrobial, and herbicidal agents. chemimpex.comresearchgate.netresearchgate.net For example, halogenated pyrrole building blocks, which can be prepared from precursors like ethyl 5-methyl-1H-pyrrole-2-carboxylate, are crucial for developing drug candidates, such as those targeting the hepatitis B virus. nih.gov
The development of regioselective functionalization methods directly fuels the expansion of these applications. The ability to selectively introduce aryl groups at the β-position of the pyrrole ring has been instrumental in the concise total synthesis of complex marine alkaloids like lamellarin C and lamellarin I. acs.org This demonstrates how new synthetic tools can unlock access to previously hard-to-make natural products.
Future research will continue to expand this scope by using pyrrole carboxylates as platforms for diversity-oriented synthesis, creating libraries of novel compounds for biological screening. The strategic functionalization of the pyrrole core allows for the systematic variation of substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery. The application in materials science, particularly in the development of polymers and dyes, is another growing area of interest. chemimpex.com
| Building Block | Derived Complex Molecule/Target | Field of Application |
| β-Arylated Pyrrole Carboxylate | Lamellarin C, Lamellarin I | Natural Product Synthesis, Medicinal Chemistry acs.org |
| Halogenated Pyrrole Carboxylate | Hepatitis B Virus Drug Candidates | Pharmaceutical Development nih.gov |
| Ethyl 4-alkyl-2-acetamido-thiazole-5-carboxylate | Novel Herbicides and Fungicides | Agrochemicals researchgate.net |
| Ethyl 2-(isoxazole-carboxamido)-thiazole-5-carboxylate | Fungicidal and Herbicidal Agents | Agrochemicals researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
